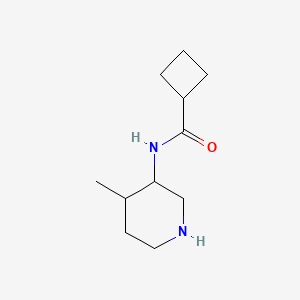

N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide

Description

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide |

InChI |

InChI=1S/C11H20N2O/c1-8-5-6-12-7-10(8)13-11(14)9-3-2-4-9/h8-10,12H,2-7H2,1H3,(H,13,14) |

InChI Key |

RDUPWQZPWMOCPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCC1NC(=O)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

- N-(4-methylpiperidin-3-yl)cyclopentanecarboxamide

- N-(4-methylpiperidin-3-yl)cyclohexanecarboxamide

- N-(4-methylpiperidin-3-yl)cycloheptanecarboxamide

Uniqueness

N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its analogs with larger ring systems. This uniqueness can influence its reactivity, stability, and interaction with biological targets .

Biological Activity

N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring and a piperidine moiety, which contribute to its unique biological interactions. The compound is characterized by the following molecular formula:

- Chemical Formula : C₁₁H₁₈N₂O

- Molecular Weight : 194.27 g/mol

The presence of the carboxamide functional group is particularly significant as it enhances the compound's ability to interact with various biological targets.

Research indicates that this compound may act primarily through the inhibition of certain enzymes, particularly Janus kinases (JAKs). JAKs play a crucial role in various cellular signaling pathways, including those involved in immune responses and inflammation. The inhibition of JAKs has been linked to therapeutic effects in autoimmune diseases and certain cancers.

1. Enzyme Inhibition

Studies have shown that this compound can inhibit JAK enzymes, which are implicated in several signaling pathways related to inflammation and immune responses. This inhibition could potentially lead to reduced cytokine production and amelioration of inflammatory conditions.

2. Potential Therapeutic Applications

The therapeutic implications of this compound are vast, including:

- Anti-inflammatory Effects : By inhibiting JAKs, the compound may reduce inflammation associated with conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Cancer Treatment : Its ability to modulate immune responses makes it a candidate for cancer therapies, particularly in tumors where JAK signaling is dysregulated .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Autoimmune Disorders : A study published in Nature Reviews Immunology highlighted the efficacy of JAK inhibitors in managing autoimmune disorders. It was noted that compounds similar to this compound showed significant reductions in disease severity in animal models.

- Cancer Research : Research indicated that JAK inhibitors could enhance the efficacy of immune checkpoint inhibitors in cancer therapy. A combination therapy involving this compound demonstrated improved tumor regression rates compared to monotherapy approaches .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N-(Piperidin-4-yl)cyclobutanecarboxamide | Similar piperidine structure | Potential analgesic effects |

| (S)-N-(Methylpiperidin-3-yl)cyclobutanecarboxamide | Methyl substitution on piperidine | Neuroprotective properties |

| N-(Cyclohexyl)cyclobutanecarboxamide | Cyclohexane instead of piperidine | Antidepressant activity |

This table illustrates how variations in substituents can lead to different biological activities, highlighting the potential for further modifications to enhance therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.